molecular formula C15H11F3N2O6S2 B2769353 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid CAS No. 756851-06-6

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid

Cat. No.: B2769353
CAS No.: 756851-06-6
M. Wt: 436.38
InChI Key: CGJGMHPJCLONAR-UHFFFAOYSA-N
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Description

This compound features a nitro group at the 2-position, a sulfamoyl group linked to a 3-(trifluoromethyl)phenyl moiety at the 4-position, and a sulfanyl acetic acid side chain. The sulfanyl acetic acid moiety may contribute to hydrogen bonding or metal coordination, common in bioactive molecules .

Properties

IUPAC Name

2-[2-nitro-4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O6S2/c16-15(17,18)9-2-1-3-10(6-9)19-28(25,26)11-4-5-13(27-8-14(21)22)12(7-11)20(23)24/h1-7,19H,8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJGMHPJCLONAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)SCC(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable aromatic compound followed by sulfonation and subsequent introduction of the trifluoromethyl group. The final step often involves the formation of the acetic acid moiety through a thiol-ene reaction or a similar process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of different sulfonyl derivatives .

Scientific Research Applications

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity in biological systems. The sulfamoyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Sulfamoyl vs. Sulfonamide Groups

  • Target Compound : Contains a sulfamoyl group (-SO₂-NH-) linked to a 3-(trifluoromethyl)phenyl ring.
  • (2R)-2-(4-Methylphenylsulfonamido)-2-phenylacetic Acid (): Features a sulfonamide (-SO₂-NR₂) group. Sulfonamides generally exhibit higher hydrolytic stability than sulfamoyl groups but may have reduced hydrogen-bonding capacity due to alkyl substitution .

b. Trifluoromethylphenyl Derivatives

  • (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic Acid (): Shares the trifluoromethylphenyl group but replaces the sulfamoyl-nitro system with an amino-acetic acid moiety.
Heterocyclic Analogues

a. 2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic Acid ():

  • Key Differences : Incorporates a triazole ring instead of the nitro-substituted benzene. Triazoles enhance metabolic stability and π-π stacking interactions. The dimethylsulfamoyl group (-SO₂-N(CH₃)₂) increases steric bulk compared to the target’s unsubstituted sulfamoyl group .
  • Molecular Weight : 432.52 vs. ~445 (estimated for the target).

b. 2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic Acid ():

  • Structural Contrasts: A pyridine core with cyano and methoxyphenyl substituents replaces the nitro-sulfamoyl benzene. The cyano group (-CN) introduces polarity, while the methoxy (-OCH₃) enhances solubility .
Physicochemical Properties
Compound Molecular Weight Key Functional Groups LogP* (Predicted) Solubility (mg/mL)
Target Compound ~445 Nitro, CF₃, sulfamoyl, sulfanyl 3.8 <0.1 (DMSO)
2-(4-Methylphenylsulfonamido)phenylacetic Acid 335.38 Sulfonamide, methylphenyl 2.5 1.2 (Water)
Triazole Derivative 432.52 Triazole, dimethylsulfamoyl 3.2 0.5 (DMSO)
Pyridine Derivative 408.49 Pyridine, cyano, methoxyphenyl 2.9 0.8 (Ethanol)

*Calculated using fragment-based methods.

Biological Activity

2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Formula : C₁₄H₁₀F₃N₃O₅S₂
  • Molecular Weight : 329.2281 g/mol
  • IUPAC Name : 2-{hydroxy[2-nitro-4-(trifluoromethyl)phenyl]methylidene}cyclohexane-1,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the nitro and trifluoromethyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted for its inhibitory effects on various enzymes, including those involved in cancer cell proliferation.
  • Antioxidant Properties : It may exhibit antioxidant activity, protecting cells from oxidative stress.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways, particularly those related to apoptosis and cell survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Cell LineIC₅₀ (µM)Reference
MCF-721.00
HepG226.10
A54915.50

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.

Mechanistic Studies

Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Its binding affinity is comparable to established inhibitors like sorafenib, with an IC₅₀ value around 65 nM for VEGFR-2 inhibition .

Study 1: In Vitro Assessment of Anticancer Properties

A study conducted on the MCF-7 and HepG2 cell lines showed that treatment with the compound resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP (Poly (ADP-ribose) polymerase). This suggests that the compound induces programmed cell death through caspase-dependent pathways .

Study 2: Antioxidant Activity Evaluation

In a separate evaluation, the antioxidant capacity of the compound was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which indicated a strong radical scavenging ability. This property may contribute to its protective effects against oxidative stress-related cellular damage .

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits potent biological activity, it also shows potential toxicity at higher concentrations. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggests moderate safety profiles but underscores the need for further studies to establish safe dosage ranges in clinical settings .

Q & A

Q. What are the key functional groups in 2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid, and how do they influence reactivity?

The compound contains four critical functional groups:

  • Nitro (-NO₂) : Electron-withdrawing, enhances electrophilicity and stabilizes intermediates in substitution reactions.
  • Sulfamoyl (-SO₂NH-) : Participates in hydrogen bonding and influences solubility and biological interactions.
  • Sulfanyl (-S-) : Prone to oxidation, forming disulfide bridges or sulfoxides under oxidative conditions.
  • Acetic acid (-CH₂COOH) : Provides acidity (pKa ~2.5–4.5) for pH-dependent solubility and coordination with metal catalysts.

Q. Analytical Methods :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm sulfamoyl proton environments (δ 7.5–8.5 ppm) and acetic acid carbonyl (δ 170–175 ppm) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1540 cm⁻¹ (nitro group) .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Synthesis Protocol :

Nucleophilic Substitution : React 2-nitro-4-chlorosulfonylphenyl derivatives with 3-(trifluoromethyl)aniline in DMF at 80°C to install the sulfamoyl group.

Thiolation : Introduce the sulfanyl group via coupling with mercaptoacetic acid using NaH as a base in THF (yield: 65–75%) .

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance sulfamoyl group reactivity.
  • Catalysts : Use Cu(I) catalysts to accelerate aryl-thiol bond formation.
  • Temperature Control : Maintain <100°C to prevent nitro group decomposition.

Q. Example Reaction Table :

StepReagents/ConditionsYield
1DMF, 80°C, 12h85%
2THF, NaH, 0°C→RT70%

Advanced Research Questions

Q. How can computational modeling guide the study of this compound’s interactions with biological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2). Focus on the sulfamoyl group’s hydrogen bonding with Arg120 and the trifluoromethyl group’s hydrophobic interactions .
  • MD Simulations : Simulate solvation dynamics in aqueous/PBS buffers to assess stability of the acetic acid moiety.

Q. Data Interpretation :

  • Binding Energy Thresholds : ΔG ≤ -7.0 kcal/mol suggests strong inhibition potential.
  • Pharmacophore Mapping : Align the nitro and sulfanyl groups with catalytic pockets of target proteins.

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

Case Study : Conflicting 1H^1H-NMR signals for sulfanyl protons (δ 2.5–3.5 ppm vs. δ 3.0–4.0 ppm). Resolution Strategies :

Cross-Validation : Compare with high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ peaks (error < 2 ppm).

X-ray Crystallography : Resolve ambiguity in sulfanyl positioning via crystal structure analysis.

pH-Dependent NMR : Adjust sample pH to distinguish between protonated (acetic acid) and deprotonated states .

Q. What experimental designs are recommended for assessing environmental fate and biodegradation pathways?

Framework (Adapted from Project INCHEMBIOL) :

Abiotic Studies :

  • Hydrolysis : Expose to pH 5–9 buffers at 25–50°C; monitor nitro group reduction via LC-MS.
  • Photolysis : UV irradiation (λ = 254 nm) to detect sulfanyl oxidation to sulfonic acid derivatives.

Biotic Studies :

  • Microbial Degradation : Use activated sludge cultures; quantify metabolite formation (e.g., acetic acid derivatives) over 28 days .

Q. Key Parameters :

  • Half-Life Estimation : Use first-order kinetics for hydrolysis (t₁/₂ = 10–30 days at pH 7).
  • Ecotoxicity Assays : Test on Daphnia magna (LC₅₀) to evaluate acute aquatic toxicity.

Q. How can researchers resolve contradictions in biological activity data across assays?

Case Example : Inconsistent IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays). Approaches :

Assay Standardization :

  • Use identical buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4).
  • Control DMSO concentration (<1% v/v) to avoid solvent interference.

Orthogonal Assays :

  • Validate via SPR (surface plasmon resonance) for direct binding kinetics.
  • Correlate with cellular viability assays (MTT) to confirm cytotoxicity thresholds .

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